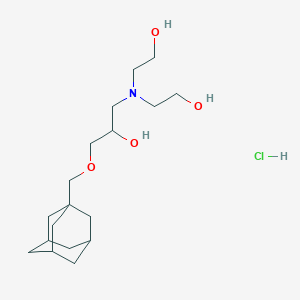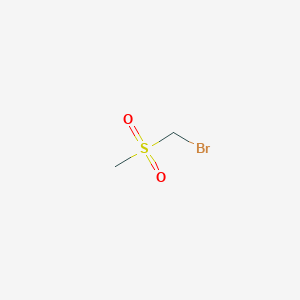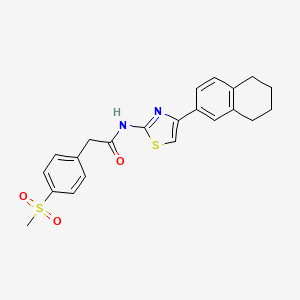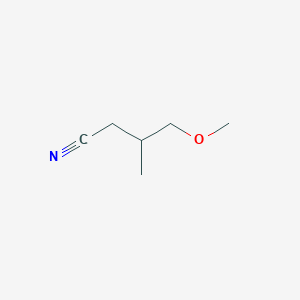![molecular formula C7H12ClNO B2703905 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride CAS No. 2095411-23-5](/img/structure/B2703905.png)
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is a chemical compound . It shares a similar structure to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of similar structures, such as the 8-azabicyclo[3.2.1]octane scaffold, has been a topic of interest in many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of 1-azabicyclo[2.2.1]heptane, a similar compound, is available as a 2D Mol file or as a computed 3D SD file . The formula is C6H11N and the molecular weight is 97.1582 .Chemical Reactions Analysis
Research directed towards the preparation of the basic structure of similar compounds in a stereoselective manner has attracted attention from many research groups worldwide . There are important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Scientific Research Applications
Asymmetric Synthesis and Cycloaddition Reactions
Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized through Aza-Diels-Alder reactions. These reactions demonstrate the utility of chiral iminium ions, formed in situ from glyoxylic acid and chiral amines, with cyclopentadiene to produce cycloadducts. Such reactions showcase the potential for asymmetric synthesis using 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride derivatives as key intermediates, achieving high diastereoselectivity in certain cases (Waldmann & Braun, 1991).
Drug Discovery and Pharmacophore Development
Research has highlighted the formation of strained 3-azabicyclo[3.2.0]heptane derivatives through novel multicomponent cascade reactions. These reactions not only demonstrate the diastereoselective creation of these compounds but also underline their importance as pharmacophores in drug discovery, offering a basis for the development of new therapeutic agents (Kriis et al., 2010).
Antitumor Activity
4-Oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives have been explored for their antitumor activities. This research provided insights into the structure-activity relationship among these compounds, finding that certain derivatives exhibited significant cytotoxicity against tumor cells. The study points to the utility of these compounds as potential antitumor agents, highlighting the versatility of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride in synthesizing compounds with potential therapeutic applications (Singh & Micetich, 2003).
Advanced Synthesis Techniques
The development of advanced synthesis techniques for 3-azabicyclo[3.2.0]heptanes has been reported, utilizing common chemicals through photochemical cyclization. This methodology underscores the chemical's role in facilitating rapid and efficient synthesis of complex structures, serving as foundational building blocks in the pharmaceutical industry (Denisenko et al., 2017).
properties
IUPAC Name |
4-methyl-1-azabicyclo[2.2.1]heptan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-7-2-3-8(5-7)4-6(7)9;/h2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDDSGXNHWHDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1)CC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol](/img/structure/B2703826.png)

![3-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2703828.png)
![1-{[(Tert-butoxycarbonyl)amino]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2703829.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2703834.png)
![2-Chloro-N-[3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propyl]propanamide](/img/structure/B2703835.png)
![1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine](/img/structure/B2703843.png)

